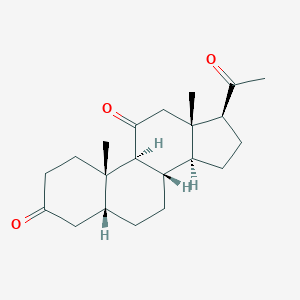

Pregnane-3,11,20-trione

Description

Structure

3D Structure

Properties

CAS No. |

1474-68-6 |

|---|---|

Molecular Formula |

C21H30O3 |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

(5R,8S,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13,15-17,19H,4-11H2,1-3H3/t13-,15+,16-,17+,19-,20+,21-/m1/s1 |

InChI Key |

AHRWWYGWQKBKBF-PCHYHQBZSA-N |

SMILES |

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C |

Synonyms |

U 1373 U-1373 U-1373, (5alpha)-isome |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways Involving Pregnane 3,11,20 Trione

Role as an Intermediate in C21-Steroid Hormone Metabolism

The core structure of pregnane-3,11,20-trione is central to several metabolic crossroads. Its significance is particularly evident in the hepatic and peripheral metabolism of glucocorticoids, where it is part of the pathways that modify and prepare these hormones for excretion. oup.comnih.gov The metabolic fate of these intermediates is largely determined by the presence and activity of specific reductase and dehydrogenase enzymes.

The metabolic pathways involving this compound derivatives are characterized by a cascade of enzymatic reactions that introduce or modify functional groups on the steroid nucleus.

A key precursor in this pathway is 11-Dehydrocorticosterone , the inactive 11-keto metabolite of corticosterone (B1669441). taylorandfrancis.com In a significant metabolic step, 11-Dehydrocorticosterone is converted into 21-Hydroxy-5β-pregnane-3,11,20-trione. hmdb.ca This intermediate is then further metabolized to 3α,21-Dihydroxy-5β-pregnane-11,20-dione , also known as tetrahydro-11-dehydrocorticosterone. hmdb.canih.gov

Similarly, the metabolism of cortisone (B1669442) gives rise to another important derivative. Cortisone is converted to 17α,21-Dihydroxy-5β-pregnane-3,11,20-trione. hmdb.ca This compound serves as a critical intermediate in the synthesis of downstream metabolites. hmdb.ca It is subsequently converted to Urocortisone (also known as Tetrahydrocortisone (B135524) or THE) and is considered a step in the pathway toward forming Cortolone . hmdb.cacaymanchem.com Cortolones (including α-Cortolone and β-Cortolone) are significant urinary metabolites of cortisol, formed via a tetrahydrocortisone intermediate. caymanchem.comcaymanchem.combiocat.com

The following table summarizes the key precursor and metabolite relationships for hydroxylated this compound derivatives.

| Derivative | Precursor | Downstream Metabolite(s) |

| 21-Hydroxy-5β-pregnane-3,11,20-trione | 11-Dehydrocorticosterone | 3α,21-Dihydroxy-5β-pregnane-11,20-dione |

| 17α,21-Dihydroxy-5β-pregnane-3,11,20-trione | Cortisone | Urocortisone, Cortolone |

The metabolism of this compound derivatives is deeply intertwined with the metabolic pathways of cortisone and corticosterone. The enzymes controlling these pathways facilitate a series of interconversions that regulate the pool of active and inactive glucocorticoids.

The conversion of cortisone to 17α,21-Dihydroxy-5β-pregnane-3,11,20-trione is a key step in the catabolism of cortisone. hmdb.ca This reaction is catalyzed by Delta4-3-oxosteroid 5β-reductase, which reduces the double bond in the A-ring of the steroid nucleus. hmdb.caqmul.ac.uk Interestingly, this pathway can be reversible. 17α,21-Dihydroxy-5β-pregnane-3,11,20-trione can be converted back to cortisone through the action of the enzyme 3-oxo-5β-steroid 4-dehydrogenase, which reintroduces the double bond. np-mrd.org

A similar relationship exists for corticosterone metabolites. 11-Dehydrocorticosterone, the inactive product of corticosterone metabolism by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), serves as the direct precursor to 21-Hydroxy-5β-pregnane-3,11,20-trione. hmdb.cataylorandfrancis.com This conversion is catalyzed by 3-oxo-5β-steroid 4-dehydrogenase. hmdb.ca These enzymatic steps illustrate a clear and direct link between the catabolism of major glucocorticoids and the formation of this compound intermediates.

Enzymology of this compound Metabolism

This enzyme is a key player in C21-steroid hormone metabolism. wikipedia.org It belongs to the family of oxidoreductases and specifically acts on the CH-CH group of the steroid A-ring. wikipedia.orgqmul.ac.uk

Reaction: It catalyzes the reversible reaction that converts a 3-oxo-5β-steroid into a 3-oxo-Δ4-steroid. wikipedia.orgqmul.ac.uk

Function: In the context of this compound metabolism, this enzyme is responsible for converting 11-Dehydrocorticosterone into 21-Hydroxy-5β-pregnane-3,11,20-trione. hmdb.ca It also facilitates the reverse reaction, converting 17α,21-Dihydroxy-5β-pregnane-3,11,20-trione back into cortisone. np-mrd.org

Systematic Name: The systematic name for this enzyme is 3-oxo-5β-steroid:acceptor Δ4-oxidoreductase. wikipedia.orgqmul.ac.uk

This enzyme is crucial for the reduction of a 3-keto group on the steroid nucleus, a common step in the deactivation and preparation for excretion of steroid hormones. wikipedia.orgqmul.ac.uk

Reaction: It catalyzes the conversion of a 3-oxosteroid to a 3α-hydroxysteroid, using NAD(P)H as a cofactor. qmul.ac.uk

Function: This enzyme is responsible for the conversion of 17α,21-Dihydroxy-5β-pregnane-3,11,20-trione into Urocortisone. hmdb.ca It also converts 21-Hydroxy-5β-pregnane-3,11,20-trione into its downstream metabolite, 3α,21-Dihydroxy-5β-pregnane-11,20-dione. hmdb.ca

Isoforms: In humans, several isoforms of this enzyme exist, encoded by different genes, with the most studied being types 1 (AKR1C4), 2 (AKR1C2), and 3 (AKR1C3). wikipedia.org

Also commonly known as 5β-reductase, this enzyme is responsible for the irreversible reduction of the double bond between carbons 4 and 5 in Δ4-3-ketosteroids, leading to the formation of a 5β-steroid with an A/B cis-ring junction. qmul.ac.ukhandwiki.orgrhea-db.org

Reaction: It catalyzes the conversion of a 3-oxo-Δ4-steroid to a 3-oxo-5β-steroid using NADPH as a cofactor. qmul.ac.ukebi.ac.uk

Function: This enzyme is responsible for the conversion of cortisone into 17α,21-Dihydroxy-5β-pregnane-3,11,20-trione. hmdb.ca It also acts on a variety of other substrates, including progesterone (B1679170), androstenedione, and testosterone (B1683101), and to a lesser extent, cortisol and corticosterone. qmul.ac.ukebi.ac.ukexpasy.org

Systematic Name: The systematic name for this enzyme is 3-oxo-5β-steroid:NADP+ 4,5-oxidoreductase. qmul.ac.uk

The following table provides a summary of the enzymes involved in the metabolism of this compound derivatives.

Enzymes in this compound Metabolism| Enzyme (EC Number) | Function/Reaction Catalyzed | Substrate(s) | Product(s) |

|---|---|---|---|

| 3-oxo-5β-steroid 4-dehydrogenase (EC 1.3.99.6) | Converts a 3-oxo-5β-steroid to a 3-oxo-Δ4-steroid. qmul.ac.uk | 11-Dehydrocorticosterone, 17α,21-Dihydroxy-5β-pregnane-3,11,20-trione | 21-Hydroxy-5β-pregnane-3,11,20-trione, Cortisone hmdb.canp-mrd.org |

| 3α-hydroxysteroid dehydrogenase (EC 1.1.1.50) | Converts a 3-oxosteroid to a 3α-hydroxysteroid. qmul.ac.uk | 17α,21-Dihydroxy-5β-pregnane-3,11,20-trione, 21-Hydroxy-5β-pregnane-3,11,20-trione | Urocortisone, 3α,21-Dihydroxy-5β-pregnane-11,20-dione hmdb.cahmdb.ca |

| Delta4-3-oxosteroid 5β-reductase (EC 1.3.1.3) | Converts a 3-oxo-Δ4-steroid to a 3-oxo-5β-steroid. qmul.ac.uk | Cortisone | 17α,21-Dihydroxy-5β-pregnane-3,11,20-trione hmdb.ca |

Aldo-keto reductase family 1 member C4 (AKR1C4)

Aldo-keto reductase family 1 member C4 (AKR1C4), also known as 3α-hydroxysteroid dehydrogenase type 1, is a crucial enzyme in steroid metabolism. wikipedia.org Primarily located in the liver, AKR1C4 belongs to the aldo/keto reductase superfamily, which comprises over 40 enzymes that convert aldehydes and ketones to their corresponding alcohols. wikipedia.orgfrontiersin.orgnih.gov These enzymes exhibit broad but distinct substrate specificities. frontiersin.orgnih.gov

AKR1C4 catalyzes NADPH-dependent reductions at various positions on the steroid nucleus and side-chain, functioning as a 3-keto, 17-keto, and 20-ketosteroid reductase. frontiersin.orgnih.gov It is particularly efficient in the reduction of 5α-pregnane-3,20-dione to allopregnanolone (B1667786), a precursor of androsterone. frontiersin.org In the context of this compound metabolism, AKR1C4 is involved in the reduction of the 3-keto group. nih.gov Specifically, 11-ketoprogesterone (B144819) (11KP4) is converted to 5α-pregnan-3,11,20-trione, which is then further metabolized to 5α-pregnan-3α-ol-11,20-dione (alfaxalone) by enzymes including AKR1C2. nih.govresearchgate.netresearchgate.net AKR1C4's role also extends to the metabolism of androgens, estrogens, and progesterone. nih.govuniprot.org

Cytochrome P450 Enzymes in Steroidogenic Pathways (e.g., CYP17A1, CYP11B1, CYP21)

The Cytochrome P450 (CYP) superfamily of enzymes is fundamental to steroid biosynthesis, catalyzing highly specific hydroxylation reactions. frontiersin.orggenecards.org

CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme, located in the endoplasmic reticulum, is pivotal in the production of glucocorticoids and sex hormones. genecards.orgnih.gov It exhibits both 17α-hydroxylase and 17,20-lyase activities. genecards.orgresearchgate.net CYP17A1 can hydroxylate 11-ketoprogesterone (11KP4) to produce 21-deoxycortisone (B117921). researchgate.net However, its lyase activity, which is necessary for the conversion to C19 steroids, is impaired by the presence of an 11-keto group on the steroid substrate. researchgate.net

CYP11B1 (11β-hydroxylase): This enzyme is responsible for the 11β-hydroxylation of steroids. It can convert progesterone to 11β-hydroxyprogesterone. nih.gov

CYP21A2 (21-hydroxylase): This enzyme plays an essential role in the synthesis of both glucocorticoids and mineralocorticoids by hydroxylating steroids at the C-21 position. frontiersin.org A deficiency in this enzyme leads to the accumulation of precursors like 17α-hydroxyprogesterone and can enhance alternative metabolic pathways. nih.gov

11β-hydroxysteroid dehydrogenase (11β-HSD) Isoforms

The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes are critical regulators of glucocorticoid activity, interconverting active cortisol and inactive cortisone. wikipedia.org There are two main isoforms:

11β-HSD type 1 (11β-HSD1): This enzyme primarily acts as a reductase, converting cortisone to cortisol. wikipedia.org In the context of this compound, 11β-HSD1 readily catalyzes the reverse reaction, converting 11-ketoprogesterone back to 11β-hydroxyprogesterone. nih.govresearchgate.net

11β-HSD type 2 (11β-HSD2): This enzyme mainly functions as a dehydrogenase, inactivating cortisol to cortisone. wikipedia.org It is responsible for the conversion of 11β-hydroxyprogesterone to 11-ketoprogesterone (which can then be metabolized to 5α-pregnan-3,11,20-trione). nih.govresearchgate.net

Participation in Alternative Steroidogenic Pathways

This compound and its precursors are key players in alternative steroidogenic pathways that have gained increasing attention for their role in various physiological and pathological states.

The Backdoor Pathway to C19 Steroid Biosynthesis and Androgen Production (e.g., 11-ketodihydrotestosterone)

The "backdoor" pathway represents an alternative route to the synthesis of potent androgens, bypassing the conventional pathway that proceeds through testosterone. In this pathway, C21 precursors are converted to C19 androgens.

Recent research has highlighted the metabolism of 11-oxygenated C21 steroids, such as 11-ketoprogesterone, through the backdoor pathway to produce potent androgens like 11-ketodihydrotestosterone (B1662675) (11KDHT). nih.govresearchgate.net 11-ketoprogesterone is first converted to 5α-pregnan-3,11,20-trione. nih.govresearchgate.net Subsequent enzymatic reactions, including those catalyzed by AKR1C2 and SRD5A, lead to the formation of 11KDHT. nih.gov This androgen has been shown to be a full agonist of the androgen receptor, with activity comparable to dihydrotestosterone (B1667394) (DHT). merckmillipore.com The backdoor pathway involving 11-oxygenated steroids is particularly relevant in conditions like congenital adrenal hyperplasia and certain cancers. researchgate.netresearchgate.net

Microbial Biotransformations of this compound and Related Compounds

Microorganisms are capable of a wide range of steroid transformations, often achieving high stereo- and regioselectivity that is challenging to replicate through chemical synthesis. nih.gov Various fungi and bacteria can hydroxylate, reduce, or otherwise modify steroid molecules.

For instance, the fungus Septomyxa affinis can transform 5β-pregnane-3,11,20-trione into 5β-androst-1-ene-3,11,17-trione and 5β-androstane-3,11,17-trione. jst.go.jp Other microorganisms, such as those from the genera Mucor and Rhizopus, are known to hydroxylate steroids at various positions. scispace.com The biotransformation of prednisone (B1679067), a related steroid, by human intestinal bacteria under anaerobic conditions has been shown to produce metabolites like 5β-androst-1-ene-3,11,17-trione. nih.gov These microbial transformations are a valuable tool for producing novel steroid derivatives and for studying steroid metabolism. nih.govresearchgate.net

Association with Steroid Metabolic Disorders and Pathways

Elevated levels of this compound and its metabolites are associated with several steroid metabolic disorders. These conditions often arise from genetic defects in steroidogenic enzymes, leading to the shunting of precursors into alternative pathways.

Disorders such as 21-hydroxylase deficiency, a form of congenital adrenal hyperplasia (CAH), are characterized by increased production of 17α-hydroxyprogesterone and a subsequent rise in androgen levels via the backdoor pathway. nih.govresearchgate.net In these patients, the accumulation of precursors leads to increased synthesis of 11-oxygenated androgens. nih.gov Similarly, conditions like polycystic ovary syndrome (PCOS) and certain types of cancer, including prostate cancer, have been linked to elevated levels of C11-oxygenated C19 and C21 steroids. researchgate.net The study of metabolites like pregnane-3α,17α,20α-triol-11-one in patients with adrenocortical dysfunction provides insights into these altered metabolic pathways. nih.gov Furthermore, 21-deoxycortisone, also known as 17α-hydroxypregn-4-ene-3,11,20-trione, is a metabolite in corticosteroid metabolism that can be converted to cortisone by 21-hydroxylase. wikipedia.org

21-Hydroxylase Deficiency (CYP21) Pathway Context

Congenital Adrenal Hyperplasia (CAH) due to 21-hydroxylase (CYP21A2) deficiency is the most common form of CAH, an autosomal recessive disorder characterized by impaired cortisol and, in many cases, aldosterone (B195564) synthesis. nih.govnih.govmsdmanuals.com This enzymatic block leads to the accumulation of precursor steroids, which are then shunted into alternative metabolic pathways, primarily leading to excess androgen production. msdmanuals.comyoutube.com

In the absence or insufficiency of 21-hydroxylase activity, its primary substrates, 17α-hydroxyprogesterone (17OHP) and progesterone, accumulate significantly. msdmanuals.comresearchgate.net This accumulation drives what is known as the "backdoor pathway" of androgen synthesis. Within this alternative route, specific C21 steroids are metabolized to produce potent androgens.

Research has shown the biosynthesis of C11-oxygenated (C11-oxy) C21 steroids, such as 21-deoxycortisol (B132708) and 21-deoxycortisone, in 21-hydroxylase deficiency. researchgate.netnih.gov One of the key precursors in this context is 11-ketoprogesterone (11KP4), also known as 4-pregnene-3,11,20-trione. wikimedia.org Studies using HEK-293 cells have demonstrated that 11KP4 is metabolized by the enzymes 5α-reductase (SRD5A) and 3α-hydroxysteroid dehydrogenase type 3 (AKR1C2) to form 5α-pregnan-3,11,20-trione . researchgate.net This conversion is a step in a cascade that ultimately contributes to the pool of C11-oxy C19 steroids, which includes potent androgens like 11-ketodihydrotestosterone (11KDHT). researchgate.net The metabolism of these C11-oxy C21 steroids via the backdoor pathway is a significant contributor to the androgen excess seen in patients with 21-hydroxylase deficiency. researchgate.netnih.gov

Table 1: Metabolic Conversion in the Backdoor Pathway of 21-Hydroxylase Deficiency

| Substrate | Enzymes | Product | Significance |

|---|---|---|---|

| 11-Ketoprogesterone (11KP4) | 5α-reductase (SRD5A), 3α-hydroxysteroid dehydrogenase type 3 (AKR1C2) | 5α-Pregnan-3,11,20-trione | Intermediate in the backdoor androgen synthesis pathway active in 21-hydroxylase deficiency. researchgate.net |

Apparent Mineralocorticoid Excess Syndrome Pathway Context

Apparent Mineralocorticoid Excess (AME) syndrome is a rare, autosomal recessive form of hypertension. ahajournals.orgwikipedia.org It is characterized by symptoms suggesting an excess of mineralocorticoids, such as hypertension, hypokalemia (low potassium), and suppressed plasma renin activity, despite low or undetectable levels of aldosterone. ahajournals.orgscielo.br

The underlying cause of AME is a deficiency in the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). scielo.brnih.gov Under normal physiological conditions, this enzyme is highly expressed in the mineralocorticoid target tissues, such as the kidneys, where it converts active cortisol into its inactive metabolite, cortisone. ahajournals.orgscielo.br This inactivation prevents cortisol, which circulates at much higher concentrations than aldosterone, from binding to and activating the non-selective mineralocorticoid receptor (MR). ahajournals.orgwikipedia.org

In AME, the genetic defect in the HSD11B2 gene leads to non-functional or absent 11β-HSD2 enzyme activity. ahajournals.orgnih.gov Consequently, the conversion of cortisol to cortisone is impaired. This allows cortisol to illicitly activate the MR, leading to sodium retention, potassium loss, and hypertension. scielo.brnih.gov A key diagnostic feature of AME is an elevated ratio of urinary cortisol metabolites (like tetrahydrocortisol (B1682764) and allotetrahydrocortisol) to cortisone metabolites (like tetrahydrocortisone). ahajournals.org

The connection to pregnane-trione compounds lies in the further metabolism of cortisone. Cortisone, chemically known as 4-pregnene-17,21-diol-3,11,20-trione, is a substrate for various metabolic enzymes. nih.gov One of its metabolites is 17α,21-dihydroxy-5β-pregnane-3,11,20-trione, which is formed via the action of the enzyme Delta4-3-oxosteroid 5β-reductase. hmdb.ca The metabolic pathways associated with AME involve these downstream products of cortisone metabolism. hmdb.cahmdb.ca

Table 2: Key Enzymatic Reactions in Cortisol Metabolism and AME

| Substrate | Enzyme | Product | Clinical Relevance |

|---|---|---|---|

| Cortisol | 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) | Cortisone | This conversion is deficient in AME, leading to cortisol-induced mineralocorticoid receptor activation. scielo.brnih.gov |

| Cortisone | Delta4-3-oxosteroid 5β-reductase | 17α,21-Dihydroxy-5β-pregnane-3,11,20-trione | A downstream metabolite in the pathway affected by AME. hmdb.ca |

Biological Activities and Molecular Mechanisms of Pregnane 3,11,20 Trione and Its Derivatives

Modulation of Steroid Hormone Production and Activity

Similarly, 17alpha,21-Dihydroxy-5beta-pregnane-3,11,20-trione is an intermediate in the synthesis of Cortolone, being derived from Cortisone (B1669442). hmdb.ca The study of such metabolic pathways is critical for understanding how the body regulates the production of vital steroid hormones like cortisol and aldosterone (B195564), which are essential for homeostasis. ontosight.ai

Another related pregnane (B1235032) steroid, 11-Ketoprogesterone (B144819) (also known as pregn-4-ene-3,11,20-trione), has demonstrated profound effects on carbohydrate metabolism, exhibiting activities associated with adrenal cortex hormones like cortisone. wikipedia.org Although it was found to be non-toxic even at high dosages, suggesting it lacks typical glucocorticoid activity, its ability to influence metabolic processes highlights how pregnane derivatives can modulate physiological pathways typically governed by other steroid hormones. wikipedia.org The structural characteristics of these compounds, featuring multiple ketone groups, contribute to their reactivity and potential to interact with and influence biological systems related to steroid hormone activity. cymitquimica.com

Receptor Interactions and Signaling Pathways

The biological effects of Pregnane-3,11,20-trione and its derivatives are mediated through complex interactions with various intracellular and membrane-bound receptors, which in turn trigger specific signaling cascades.

Certain synthetic derivatives of pregnane are designed to specifically target steroid hormone receptors. A prime example is 9-Fluoro-2-methylpregn-4-ene-3,11,20-trione, a synthetic fluorinated steroid belonging to the corticosteroid class. ontosight.ainih.gov Its mechanism of action involves binding to glucocorticoid receptors. ontosight.ai This interaction initiates a cascade of downstream effects that lead to the suppression of inflammatory gene expression, conferring the compound with potent anti-inflammatory and immunosuppressive activity. ontosight.ai This targeted receptor binding makes it a potential therapeutic agent for treating various inflammatory and autoimmune diseases. ontosight.ai

A significant number of pregnane derivatives are classified as neuroactive steroids due to their ability to modulate neuronal excitability. conicet.gov.ar This is often achieved through non-genomic mechanisms, most notably via positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel. conicet.gov.arwikipedia.org Endogenous 3α-hydroxy-pregnane derivatives, such as allopregnanolone (B1667786) and allotetrahydrodeoxycorticosterone (THDOC), are powerful positive modulators of this receptor. conicet.gov.armdpi.com

These neuroactive steroids bind to a site on the GABAA receptor that is distinct from the binding sites for GABA itself, benzodiazepines, or barbiturates. mdpi.com This binding enhances the effect of GABA, increasing the flow of chloride ions into the neuron, which hyperpolarizes the cell and makes it less likely to fire. wikipedia.org This potentiation of GABA-mediated inhibition results in anxiolytic, sedative, and anticonvulsant effects. conicet.gov.armdpi.com The modulation is membrane-delimited and has been observed in nerve terminals as well as cell bodies, indicating that neuroactive steroids can alter the chemosensitivity of nerve terminal membranes and regulate neuropeptide secretion. nih.gov

The Pregnane X Receptor (PXR), also known as the Steroid and Xenobiotic Receptor (SXR), is a nuclear receptor that functions as a sensor for a wide array of endogenous and exogenous compounds. nih.govnih.gov PXR is highly expressed in the liver and intestines, where it plays a critical role in regulating the metabolism and elimination of substances such as steroid hormones, bile acids, and xenobiotics. nih.govtaylorandfrancis.com

Upon activation by a ligand, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to response elements on the DNA of target genes. nih.gov This binding transcriptionally activates genes encoding Phase I and Phase II metabolic enzymes (e.g., CYP3A4, CYP2B6) and drug transporters (e.g., MDR1). plos.orgsemanticscholar.orgnih.gov Various pregnane steroids and their metabolites are known to be activators of PXR. nih.govplos.org For instance, estradiol (B170435) and allopregnanolone can bind to and activate PXR. mdpi.com This activation represents a crucial adaptive defense mechanism, protecting the body from potentially toxic chemical exposures and maintaining metabolic homeostasis. nih.govijbs.com The receptor's role extends to influencing glucose metabolism, immune responses, and cellular stress responses. ijbs.comnih.govfrontiersin.org

Physiological Roles in Cellular Homeostasis

The pregnane class of steroids is integral to the regulation of numerous physiological processes essential for maintaining cellular and organismal homeostasis.

The physiological functions of pregnane steroids are diverse and reflect their roles as both hormone precursors and direct signaling molecules.

Stress Response: Pregnanes are precursors in the biosynthesis of glucocorticoids like cortisol, the primary hormone involved in the stress response. ontosight.ainih.gov The hypothalamic-pituitary-adrenal (HPA) axis regulates cortisol production, which in turn modulates various bodily functions to cope with stress. nih.gov Neuroactive pregnane steroids themselves, such as allopregnanolone, are also modulated by and can influence the physiological response to stress. mdpi.comfrontiersin.org

Immune Function: The pregnane class exerts significant influence over the immune system. Synthetic derivatives like 9-Fluoro-2-methylpregn-4-ene-3,11,20-trione have direct immunosuppressive effects through glucocorticoid receptor binding. ontosight.ai More broadly, PXR activation by pregnanes modulates immune and inflammatory responses. frontiersin.orgbohrium.com PXR activation can dampen endotoxin-stimulated immune responses and help resolve inflammation. wjgnet.com Furthermore, sex hormones derived from pregnane precursors, such as estrogens, are known to be potent regulators of immunity and inflammation during infections. mdpi.com

Interactive Data Tables

Table 1: Summary of Biological Activities for Selected Pregnane Derivatives

| Compound Name | Primary Biological Activity/Mechanism | Receptor Interaction(s) |

| This compound | Metabolic intermediate in steroid hormone pathways. | - |

| 21-Hydroxy-5beta-pregnane-3,11,20-trione | Intermediate in C21-steroid hormone metabolism. | - |

| 11-Ketoprogesterone | Modulates carbohydrate metabolism. | May act via membrane glucocorticoid receptors. wikipedia.org |

| 9-Fluoro-2-methylpregn-4-ene-3,11,20-trione | Anti-inflammatory and immunosuppressive agent. | Glucocorticoid Receptor (GR) agonist. ontosight.ai |

| Allopregnanolone (a 3α-hydroxy-pregnane derivative) | Neuroactive steroid with anxiolytic and sedative effects. | Positive allosteric modulator of GABAA receptor. conicet.gov.armdpi.com |

| Pregnane Derivatives (General) | Regulation of xenobiotic and endobiotic metabolism. | Pregnane X Receptor (PXR/SXR) agonists. nih.govtaylorandfrancis.com |

Neurobiological Significance (e.g., neuroprotective effects of (5β)-pregnane-3,11,20-trione)

The neurobiological significance of (5β)-pregnane-3,11,20-trione is an emerging area of research, with much of its potential neuroprotective effects inferred from the broader class of 5β-pregnane steroids. While direct studies on (5β)-pregnane-3,11,20-trione are limited, the activities of its structural relatives, such as pregnanolone (B1679072) (3α-hydroxy-5β-pregnan-20-one), suggest a significant role in neuronal function and protection.

Neurosteroids are known to be synthesized within the central nervous system and can modulate neuronal excitability. mdpi.com The 5β-reduced pregnane steroids are of particular interest due to their potent interactions with γ-aminobutyric acid type A (GABAA) receptors, the primary inhibitory neurotransmitter receptors in the brain. mdpi.comnih.gov This interaction is a key mechanism behind their anesthetic, anxiolytic, and anticonvulsant properties. nih.govresearchgate.net

The neuroprotective actions of pregnane steroids are multifaceted. They have been shown to protect neurons from damage in models of brain injury and neurodegenerative diseases. nih.govnih.gov These protective effects are attributed to several mechanisms, including the reduction of excitotoxicity, anti-inflammatory actions, and the suppression of oxidative stress. mdpi.com For instance, the neurosteroid allopregnanolone, a 5α-isomer of pregnanolone, has demonstrated protective effects in models of hypoxic brain injury. nih.gov

Furthermore, pregnane neurosteroids have been found to exhibit anti-inflammatory effects in both the brain and peripheral tissues by impacting Toll-like receptor (TLR) activation and signaling pathways. mdpi.com This modulation leads to a decrease in pro-inflammatory mediators. mdpi.com The potential for synthetic analogs of these neurosteroids to be used as therapeutic agents is an active area of investigation, with the aim of harnessing their neuroprotective properties. nih.gov

Detailed Research Findings

Research into the neurobiological effects of 5β-pregnane derivatives has yielded significant insights, primarily through the study of compounds structurally related to (5β)-pregnane-3,11,20-trione. These findings provide a foundation for understanding the potential neuroprotective role of this specific trione.

| Compound | Observed Neurobiological Activity | Mechanism of Action | Reference |

|---|---|---|---|

| Pregnanolone (5β-pregnan-3α-ol-20-one) | Positive allosteric modulator of GABAA receptors; exhibits anesthetic, anticonvulsant, and anxiolytic effects. | Enhances GABA-ergic neurotransmission. mdpi.com | mdpi.com |

| 5β-dihydroprogesterone (5β-pregnane-3,20-dione) | Metabolized to other neuroactive steroids like pregnanolone. | Precursor to potent GABAA receptor modulators. mdpi.com | mdpi.com |

| (5β)Pregnane-3,20α-diol | Positive neuromodulator of GABA receptors in piscine species. | Enhances GABAergic inhibition. researchgate.net | researchgate.net |

| Synthetic 5β-pregnane derivatives | Orally active anticonvulsants. | Modification of the 3β-position can slow metabolism, maintaining activity at the neuroactive steroid site on the GABAA receptor. acs.org | acs.org |

The data underscores the importance of the 5β-pregnane steroid scaffold in modulating GABAA receptor function, which is a cornerstone of their neuroprotective potential. While direct experimental evidence for the neuroprotective effects of (5β)-pregnane-3,11,20-trione is not yet available, its structural similarity to these active compounds strongly suggests that it may possess similar neurobiological activities. Further research is necessary to elucidate the specific mechanisms and therapeutic potential of (5β)-pregnane-3,11,20-trione in the context of neuroprotection.

Chemical Synthesis Methodologies for Pregnane 3,11,20 Trione and Analogues

Total Synthesis Approaches

Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, offers a high degree of control over the stereochemistry of the final product. While less common for steroids that are abundant in nature, total synthesis becomes crucial for creating analogues with unnatural configurations or for isotopically labeled compounds for metabolic studies.

An 11-step total synthesis of cortisol has been reported, which could be adapted for pregnane-3,11,20-trione. rsc.org This process involved the degradation of the C/D ring fragment of a protected prednisone (B1679067) derivative to an oxoindanylpropionic acid. rsc.org Subsequent reaction with a deuterioisopropenyl anion, followed by cyclization and ozonolysis, yielded a seco-pregnane trione. rsc.org Final cyclization afforded the cortisone (B1669442) skeleton, which upon further modification, can lead to various pregnane (B1235032) derivatives. rsc.org Such synthetic routes, while complex, provide access to a wide array of structurally diverse steroids.

Semisynthesis from Steroidal Precursors

Semisynthesis, which starts from naturally occurring and structurally related compounds, is the most common and economically viable approach for the industrial production of this compound and its analogues. This strategy leverages the complex, pre-existing steroidal scaffold and introduces desired functionalities through a series of chemical transformations.

Stereoselective and Regioselective Transformations

Key to the successful semisynthesis of steroid derivatives are reactions that selectively modify specific positions on the steroid nucleus without affecting other reactive sites.

Hydrogenation: The saturation of double bonds in the steroid core is a fundamental step. For instance, 5α-pregnane-3,11,20-trione and its 5β-isomer can be prepared by the hydrogenation of 4-pregnene-3,11,20-trione. cdnsciencepub.com The stereochemical outcome of this reaction (either 5α or 5β) can be controlled by the choice of catalyst and reaction conditions.

Oxidation: The introduction of ketone functionalities is typically achieved through oxidation reactions. For example, the conversion of a hydroxyl group at C-11 to a ketone is a critical step in the synthesis of many corticosteroids and their intermediates. Jones oxidation is a commonly employed method for this purpose.

Hydroxylation: The introduction of hydroxyl groups at specific positions is often a challenging yet crucial transformation. While chemical methods exist, they can lack the high regio- and stereoselectivity offered by enzymatic methods. acs.orgnih.gov However, chemical approaches like hydroboration-oxidation have been successfully used to introduce a 6β-hydroxy group in the synthesis of pregnanetriolone (B146670) haptens. rsc.org

The following table summarizes some key stereoselective and regioselective transformations used in the semisynthesis of this compound analogues.

| Transformation | Reagents/Conditions | Precursor | Product | Reference |

| Hydrogenation | Catalytic Hydrogenation | 4-Pregnene-3,11,20-trione | 5α-Pregnane-3,11,20-trione & 5β-Pregnane-3,11,20-trione | cdnsciencepub.com |

| Oxidation | Jones Reagent | 3α,11β-dihydroxy-5α-pregnan-20-one | 5α-Pregnane-3,11,20-trione | wikipedia.org |

| Hydroxylation | Hydroboration-oxidation | 3,3-ethylenedioxy-17,20α-isopropyl-idenedioxypregn-5-en-11-one | 6β-hydroxy derivative | rsc.org |

Introduction of Functional Groups and Modifications

Beyond the core transformations, the introduction of other functional groups, such as halogens, can be important for modulating the biological activity of the resulting steroid analogues. These modifications often require specific reagents and careful control of reaction conditions to achieve the desired outcome.

Enzymatic and Biocatalytic Synthesis

The use of enzymes and whole-cell systems for steroid synthesis offers significant advantages over traditional chemical methods, including high regio- and stereoselectivity, milder reaction conditions, and reduced environmental impact. bohrium.comorientjchem.org

Whole-cell Biotransformation Systems for Steroid Derivatization

Whole-cell biotransformation utilizes intact microbial cells (fungi, bacteria, or yeast) to carry out specific chemical modifications on a steroid substrate. orientjchem.org These systems contain a variety of enzymes that can perform complex reactions, often in a single step.

Fungi, in particular, are widely used for steroid hydroxylations. bohrium.com For example, various fungal strains can introduce hydroxyl groups at different positions on the progesterone (B1679170) skeleton, leading to a variety of hydroxylated derivatives. scispace.comscispace.com The choice of microbial strain is critical, as different species and even different strains of the same species can exhibit unique metabolic capabilities, yielding different products. Immobilization of whole cells can further enhance the efficiency and reusability of these biocatalysts. bohrium.com

The table below provides examples of whole-cell biotransformations for the derivatization of steroids.

| Microorganism | Substrate | Key Transformation(s) | Product(s) | Reference |

| Mucor racemosus | Progesterone | Hydroxylation | 11α-Hydroxyprogesterone, Aldosterone (B195564), 20-hydroxy-pregnan-18-oic acid | scispace.com |

| Septomyxa affinis | 5α-Pregnane-3,11,20-trione | C-1,2 Dehydrogenation | 1,4-Pregnadiene-3,11,20-trione | nih.gov |

| Cunninghamella elegans | Ethynodiol diacetate | Hydroxylation | Various hydroxylated derivatives | orientjchem.org |

| Trichothecium roseum | Tibolone | Hydroxylation, Dehydrogenation | D4-Tibolone, 15α-hydroxy-D4-tibolone, etc. | orientjchem.org |

Isolated Enzyme Catalysis for Specific Conversions

For more targeted transformations, isolated enzymes offer a higher degree of control and can be used to catalyze specific reactions with high precision. This approach avoids potential side reactions that may occur in whole-cell systems.

Cytochrome P450 monooxygenases are a particularly important class of enzymes for steroid hydroxylation. nih.govnih.gov These enzymes can be engineered through methods like directed evolution to enhance their activity and selectivity for specific steroid substrates and desired hydroxylation positions. acs.orgrsc.org For example, engineered P450 enzymes have been developed to selectively hydroxylate steroids at the 16α-position, a modification of significant pharmaceutical interest. nih.gov

Hydroxysteroid dehydrogenases (HSDs) are another class of enzymes crucial for the interconversion of ketone and hydroxyl groups at various positions on the steroid nucleus. rsc.org These enzymes are essential for the synthesis of many steroid hormones and their metabolites. rsc.orgnih.gov

| Enzyme Class | Example Enzyme | Substrate(s) | Key Transformation | Reference(s) |

| Cytochrome P450 Monooxygenase | CYP154C5 | Pregnenolone, Progesterone | 16α-Hydroxylation | nih.gov |

| Rieske Oxygenase | 3-Ketosteroid 9α-hydroxylase (KSH) | Androst-4-ene-3,17-dione (AD) | 9α-Hydroxylation | rsc.org |

| Hydroxysteroid Dehydrogenase (HSDH) | 7α-HSDH, 7β-HSDH | Chenodeoxycholic acid | C-7 Oxidation and Reduction | rsc.org |

Analytical Chemistry and Characterization of Pregnane 3,11,20 Trione

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for determining the molecular structure of Pregnane-3,11,20-trione. These methods probe the molecule's interaction with electromagnetic radiation, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound, including the stereochemistry of its steroid backbone. While complete assigned spectra for this compound are not widely published, data from closely related pregnane (B1235032) derivatives and isomers provide significant insight.

¹³C-NMR spectroscopy is particularly effective in distinguishing between the 5α- and 5β-isomers of pregnane steroids. The chemical shift of the C-19 methyl carbon is highly sensitive to the stereochemistry at the A/B ring junction. In the 5α-isomer (A/B rings trans-fused), the C-19 methyl signal appears at a higher field (further upfield), whereas in the 5β-isomer (A/B rings cis-fused), it is shifted to a lower field (downfield). For instance, the C-19 methyl carbon of 5α-pregnane-3,11,20-trione in a pyridine (B92270) solvent has been reported at approximately 11.1 ppm, while that of 5β-pregnane-3,11,20-trione appears at around 22.5 ppm. cdnsciencepub.com The C-18 methyl carbon signal, in contrast, shows less variation between the two isomers, appearing at around 14.2-14.3 ppm. cdnsciencepub.com

¹H-NMR spectra of pregnane steroids are often complex due to the large number of overlapping proton signals in the aliphatic region. nih.gov However, specific proton resonances, such as those of the methyl groups (C-18 and C-21) and any protons adjacent to the ketone functionalities, provide valuable diagnostic information. In related hydroxylated pregnane derivatives, protons adjacent to carbonyl or hydroxyl groups exhibit characteristic downfield shifts. plos.orgresearchgate.net For a definitive structural assignment, two-dimensional NMR techniques like COSY, HSQC, and HMBC are typically required to map out the proton-proton and proton-carbon correlations within the molecule.

| Carbon | Predicted ¹³C Chemical Shift (ppm) for a 5β-pregnane derivative | Key ¹³C Chemical Shifts (ppm) for Isomer Differentiation (in Pyridine) |

| C-18 | - | ~14.3 (5α and 5β) cdnsciencepub.com |

| C-19 | - | ~11.1 (5α) / ~22.5 (5β) cdnsciencepub.com |

| C-3 | 209-212 | - |

| C-11 | 207-212 | - |

| C-20 | 209-211 | - |

| Predicted chemical shifts are based on data for related pregnane structures like 21-Hydroxy-5beta-pregnane-3,11,20-trione and may vary for the target compound. np-mrd.orgnp-mrd.org Experimental data for C-18 and C-19 are from a published study. cdnsciencepub.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, allowing for the calculation of the precise elemental formula (C₂₁H₃₀O₃). pharm.or.jp

Electron ionization (EI) mass spectrometry, often coupled with Gas Chromatography (GC-MS), is a common method for analyzing steroids. The fragmentation patterns observed in the mass spectrum are characteristic of the steroid nucleus and can provide structural information. nih.gov For pregnane steroids, characteristic fragmentation often involves cleavage of the D-ring and the loss of the acetyl side chain at C-17. Analysis of deuterated analogs of 5β-pregnane-3,11,20-trione has utilized mass spectrometry to track the stereospecific removal of hydrogen isotopes, confirming the position of atoms within the structure. researchgate.net

Softer ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are typically used with liquid chromatography (LC-MS). These methods usually result in less fragmentation and a prominent protonated molecule [M+H]⁺ or other adduct ions, which is useful for quantification and for tandem mass spectrometry (MS/MS) experiments. nih.goved.ac.uk In MS/MS, the parent ion is selected and fragmented to produce a product ion spectrum, which provides further structural detail and enhances the selectivity and sensitivity of the analysis. nih.goved.ac.uk While specific fragmentation rules for sulfated steroids have been proposed, detailed studies on the HRMS fragmentation of this compound itself are not extensively documented. nih.gov

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₀O₃ | sigmaaldrich.comscbt.com |

| Molecular Weight | 330.46 g/mol | sigmaaldrich.comscbt.com |

| Exact Mass | 330.219495 | lookchem.com |

| Common MS Technique | GC-MS, LC-MS/MS | nih.goved.ac.ukresearchgate.net |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of steroids like this compound. It allows for the efficient separation of closely related isomers and metabolites. google.com

Reversed-phase HPLC is the most common mode used for steroid analysis. In this method, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of water with acetonitrile (B52724) or methanol. pharm.or.jpgoogle.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to their nonpolar nature, pregnane steroids are well-retained on C18 columns. Gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often employed to achieve optimal separation of a wide range of steroids in a single run. ed.ac.ukgoogle.com

Detection is commonly performed using a UV detector, as the ketone functional groups in this compound exhibit UV absorbance, typically in the range of 205-245 nm. google.com For higher sensitivity and selectivity, HPLC is coupled with mass spectrometry (LC-MS), which has become the gold standard for steroid analysis in biological and forensic samples. ed.ac.ukcdc.gov HPLC methods have been successfully developed to separate the 5α- and 5β-isomers of pregnane precursors, demonstrating the technique's resolving power. google.com Analytical standards for 5α-Pregnane-3,11,20-trione are certified as suitable for HPLC analysis. sigmaaldrich.comvwr.com

| Parameter | Typical Conditions for Steroid Analysis |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm) google.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient pharm.or.jped.ac.ukgoogle.com |

| Detection | UV (205-245 nm) or Mass Spectrometry (MS) ed.ac.ukgoogle.com |

| Application | Separation of isomers, quantification, purity analysis google.comsigmaaldrich.com |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for unambiguously establishing the absolute stereochemistry and solid-state conformation of steroid molecules.

While the specific crystal structure of this compound has not been reported in the reviewed literature, the structures of several closely related pregnane derivatives have been determined. nih.govresearchgate.net For example, the crystal structure of 6-azi-5β-pregnane-3,11,20-trione was determined to confirm its 5β-configuration and the cis-fusion of the A and B rings, a determination that was challenging based on NMR data alone. nih.gov

The general conformation of the pregnane steroid nucleus is well-established through numerous crystallographic studies of related compounds. The four-ring system (A, B, C, and D) adopts a rigid, quasi-planar conformation. In 5α-pregnanes, the A/B ring junction is trans, resulting in a more linear, flat molecular shape. In contrast, 5β-pregnanes have a cis-fused A/B ring junction, leading to a bent or V-shaped molecule. These conformational differences significantly impact the molecule's biological activity and how it interacts with enzymes and receptors. X-ray analysis provides precise bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's geometry in the solid state. nih.govresearchgate.net

Development and Application of Analytical Standards

The availability of high-purity, well-characterized analytical standards is a prerequisite for accurate and reliable quantification and identification of this compound. These standards are used for method calibration, validation, and as reference materials in quality control.

Analytical standards for 5α-Pregnane-3,11,20-trione are commercially available from various chemical suppliers. sigmaaldrich.comscbt.combiosynth.com These standards are typically sold as neat materials or in solution and come with a Certificate of Analysis (CoA). The CoA provides critical information about the standard, including its identity, purity (often determined by techniques like HPLC or GC), and storage conditions. sigmaaldrich.com The stated purity for commercially available 5α-Pregnane-3,11,20-trione standards is typically ≥90-98%. sigmaaldrich.com

These reference materials are essential in diverse fields, including:

Forensic and Toxicology: For the unambiguous identification of the compound in biological samples. sigmaaldrich.com

Veterinary Drug Analysis: For monitoring its presence as a metabolite of other administered steroids. sigmaaldrich.com

Clinical Chemistry: In the development of assays for steroid profiling to study various endocrine disorders. ed.ac.uk

Doping Control: As reference compounds in methods designed to detect the misuse of anabolic steroids.

The development of certified reference materials (CRMs) by metrological institutes ensures traceability to the International System of Units (SI) and provides the highest level of accuracy for calibration. industry.gov.au While a specific CRM for this compound may not be available, CRMs for other key steroids like testosterone (B1683101) and progesterone (B1679170) serve as a model for the rigorous characterization required. medchemexpress.com

Advanced Research Directions and Future Perspectives

Investigation of Novel Pregnane-3,11,20-trione Isomers and Analogues

The exploration of novel isomers and analogues of this compound is a burgeoning field, driven by the quest for new therapeutic agents and a deeper understanding of steroid structure-function relationships. Researchers are actively synthesizing new pregnane (B1235032) derivatives by modifying the core structure. These modifications include the introduction of different functional groups, alterations in stereochemistry, and the addition of heterocyclic rings. benthamdirect.comeurekaselect.comrsc.org

For instance, novel pregnane derivatives are being synthesized from naturally occurring precursors like diosgenin. benthamdirect.com These synthetic efforts have yielded compounds with potential anti-hyperlipidemic and anti-oxidant properties. eurekaselect.comingentaconnect.com Other research focuses on creating 20-carboxamidopregnene derivatives through methods like palladium-catalyzed aminocarbonylation, aiming to produce compounds with pharmaceutical importance. d-nb.info The synthesis of chlorinated pregnanes, which are rare in nature, has also been reported, raising questions about the biological mechanisms of halogenation in steroidogenesis. si.edu The creation of these novel molecules is essential for probing their interactions with biological targets and for developing new drugs.

Elucidation of Undiscovered Metabolic Routes and Enzyme Functions

While the primary metabolic pathways involving pregnane steroids are well-documented, the complete picture of their biotransformation remains to be fully elucidated. Future research is focused on uncovering less-characterized metabolic routes and the enzymes that catalyze these reactions. The human fetal and placental compartments, for example, possess distinct and complementary enzymatic machinery for steroid metabolism, highlighting the complexity of these pathways throughout development. nih.gov

A key player in regulating the metabolism of pregnanes and other steroids is the Pregnane X Receptor (PXR). nih.govnih.gov This nuclear receptor is activated by a wide range of endogenous and exogenous compounds and controls the expression of numerous drug-metabolizing enzymes and transporters. nih.govoup.com Understanding how this compound and its metabolites interact with and modulate PXR activity is a critical area of investigation. Furthermore, the irreversible conversion of progesterone (B1679170) to 5α-pregnanes, including derivatives of this compound, is catalyzed by the enzyme 5α-reductase, and the subsequent modifications by hydroxysteroid dehydrogenases are crucial for generating a diverse array of bioactive steroids. bioscientifica.com The discovery of new enzymes or alternative functions for known enzymes in these pathways could significantly alter our understanding of steroid homeostasis.

Computational Chemistry and Molecular Modeling Studies

Computational approaches are becoming indispensable tools in steroid research, providing insights that are often difficult to obtain through experimental methods alone.

Ligand-Receptor Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful techniques used to predict and analyze the interactions between ligands like this compound and their protein targets. plos.orgsemanticscholar.orgresearchgate.net A primary focus of these studies is the Pregnane X Receptor (PXR), which is known for its large and flexible ligand-binding pocket, making it a challenging but important target for computational modeling. plos.orgresearchgate.net

These simulations help to understand how different steroids bind to PXR and either activate or inhibit its function. For example, docking studies have been used to investigate the binding of various hydroxysteroids to PXR, providing structural information to guide the design of new PXR modulators. semanticscholar.org Advanced molecular dynamics methods are also being employed to explore the entire binding process, from the ligand's entry into the binding site to the resulting conformational changes in the receptor. researchgate.net Such studies are crucial for the rational design of drugs that can selectively target PXR and other steroid receptors. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses are critical for understanding how the chemical structure of a steroid influences its biological activity and physicochemical properties. By systematically modifying the structure of pregnane derivatives and assessing their activity, researchers can identify key functional groups and structural features responsible for their biological effects. nih.govresearchgate.net

For example, SAR studies on pregnane-type alkaloids have revealed that their inhibitory effects on cholinesterases are largely due to hydrophobic and cation-pi interactions within the enzyme's active site. nih.gov These studies help in the design of more potent and selective inhibitors. The insights gained from SAR and SPR analyses are fundamental for the development of new therapeutic agents and for predicting the biological activity of novel pregnane analogues. nih.gov

Comparative Biochemistry and Evolutionary Aspects of this compound Metabolism

The study of pregnane metabolism across different species provides valuable insights into the evolution of steroid biosynthesis and signaling pathways. Steroid synthesis is an ancient process, with the basic machinery emerging billions of years ago. research.csiro.au However, the specific pathways and the steroids produced can vary significantly between different lineages of life. pnas.orgwikipedia.org

For instance, the primary precursor for steroid synthesis in animals is lanosterol, whereas in plants it is cycloartenol. pnas.org The Pregnane X Receptor (PXR) also shows considerable divergence in its ligand-binding domain across species, which is thought to be an evolutionary adaptation to different endogenous ligands, such as the varying types of bile salts found in different vertebrates. oup.comnih.gov Comparative studies, for instance between human and zebrafish PXR, have demonstrated significant differences in how they are activated by various steroids and environmental chemicals. nih.gov These evolutionary and comparative studies are crucial for understanding the fundamental principles of steroid biology and for using animal models to predict human responses to steroid-based drugs and environmental contaminants. nih.govcornell.edu

Integration into Systems Biology Models of Endocrine Regulation and Metabolic Networks

The complexity of endocrine regulation and metabolic networks necessitates a systems-level approach to fully comprehend the role of individual molecules like this compound. Systems biology integrates experimental data with computational and mathematical modeling to create comprehensive models of biological processes. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.